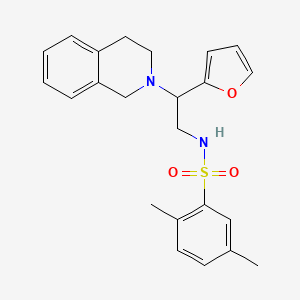

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound featuring a blend of isoquinoline, furan, and benzenesulfonamide moieties. Its intricate structure suggests significant potential in various chemical and biological research areas. Each moiety in the molecule can contribute to different functional properties, making this compound versatile for scientific exploration.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide can be achieved through a multi-step organic synthesis process involving:

Formation of the isoquinoline core: : Starting with a precursor like 2-nitrophenylethylamine, the isoquinoline ring is formed through a Pictet-Spengler reaction.

Furan incorporation: : Attaching the furan moiety usually involves a coupling reaction, such as the Suzuki or Heck reaction.

Benzenesulfonamide attachment:

Industrial Production Methods

For large-scale production, optimizations often include:

Catalysis: : Using catalysts to enhance reaction rates and yields.

Green Chemistry Principles: : Minimizing waste and using environmentally benign solvents.

Flow Chemistry: : Employing continuous flow reactors for better control over reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide can undergo several chemical reactions, including:

Oxidation: : It may be oxidized at various positions on the isoquinoline or furan rings.

Reduction: : Reduction of the nitro group on the isoquinoline ring to an amine is possible.

Substitution: : The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

Reducing agents: : Lithium aluminum hydride, catalytic hydrogenation.

Substitution reagents: : Halides, nucleophiles like thiols or amines.

Major Products

Oxidation: : Oxidized isoquinoline or furan derivatives.

Reduction: : Amine derivatives from reduced nitro groups.

Substitution: : Various substituted products depending on the reagents used.

Aplicaciones Científicas De Investigación

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide finds applications in:

Chemistry: : As a building block for complex organic molecules.

Biology: : Potential use as a probe for studying enzyme interactions or biological pathways.

Medicine: : Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: : Utilized in the synthesis of advanced materials or as a chemical intermediate in various industrial processes.

Mecanismo De Acción

The compound's mechanism of action typically involves:

Molecular targets: : Binding to specific proteins or enzymes, possibly inhibiting or modifying their activity.

Pathways involved: : Interaction with cellular signaling pathways, affecting cell function or viability.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide: : Similar structure with a pyridine ring instead of furan.

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide: : Features a thiophene ring, offering different electronic properties.

Uniqueness

What sets N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide apart is its unique combination of isoquinoline, furan, and benzenesulfonamide, each contributing distinct reactivity and potential biological activities, making it a valuable compound for diverse scientific investigations.

Actividad Biológica

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₂₅H₂₃N₃O

- Molecular Weight : 399.47 g/mol

- CAS Number : 898416-63-2

The structure features a sulfonamide group which is known for its diverse pharmacological activities. The presence of the isoquinoline and furan moieties suggests potential interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that compounds related to this sulfonamide have shown significant antimicrobial properties. For instance, derivatives of isoquinoline have been evaluated for their antifungal activity against various pathogens. In a study involving 24 compounds, many exhibited notable antifungal activity at concentrations as low as 50 μg/mL, with some derivatives showing superior efficacy compared to known antifungal agents .

2. Cardiovascular Effects

Sulfonamides have been studied for their effects on cardiovascular parameters. A study using isolated rat heart models demonstrated that certain sulfonamide derivatives could modulate perfusion pressure and coronary resistance. Specifically, a related compound (4-(2-aminoethyl)-benzenesulfonamide) was shown to decrease perfusion pressure in a time-dependent manner, suggesting potential applications in treating cardiovascular diseases .

The mechanisms by which these compounds exert their biological effects are multifaceted. The sulfonamide group is known to inhibit carbonic anhydrase enzymes, which play critical roles in various physiological processes including acid-base balance and fluid secretion. Additionally, the interaction of the isoquinoline structure with calcium channels may contribute to its cardiovascular effects .

Case Study 1: Antifungal Activity

In a comparative study, several isoquinoline derivatives were tested against seven phytopathogenic fungi. The results indicated that compounds with specific substitutions on the N-phenyl ring exhibited enhanced antifungal activity, with EC₅₀ values ranging from 8.88 to 19.88 μg/mL . This highlights the importance of structural modifications in enhancing bioactivity.

Case Study 2: Cardiovascular Impact

A detailed examination of the cardiovascular effects of benzenesulfonamide derivatives revealed that they could significantly alter coronary resistance and perfusion pressure in isolated heart models. This was attributed to their ability to interact with calcium channels, leading to vasodilation and improved cardiac function .

Summary of Research Findings

Propiedades

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-17-9-10-18(2)23(14-17)29(26,27)24-15-21(22-8-5-13-28-22)25-12-11-19-6-3-4-7-20(19)16-25/h3-10,13-14,21,24H,11-12,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGZRKOWKXZSLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.